molecular formula C11H9FN2OS B2751823 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422274-40-6

6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2751823
CAS No.: 422274-40-6
M. Wt: 236.26
InChI Key: VWZDUGUYSYIQPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular formula of 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is C11H11FN2OS. Its molecular weight is 238.28. More detailed structural analysis would require specific spectroscopic data or crystallographic studies.


Chemical Reactions Analysis

The synthesis of quinazolin-4(1H)-ones has been reported via amination and annulation of amidines and benzamides . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .

Scientific Research Applications

AMPA Receptor Antagonists

A series of compounds, including those structurally similar to 6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one, have been prepared to explore their role as AMPA receptor antagonists. These compounds were used to understand the structure-activity relationship for AMPA receptor inhibition, identifying new antagonists with varying potencies (Chenard et al., 2001).

Antibacterial Evaluation and Structural Analysis

Efficient synthesis routes have been developed for novel derivatives, which were tested against bacterial strains. The studies include Raman analysis, crystal structure, and Hirshfeld Surface analysis to understand the compound's properties and interactions, providing insights into their potential antibacterial applications (Geesi et al., 2020).

Anti-inflammatory Activity

Research into fluorine-substituted benzo[h]quinazolin-2-amine derivatives has shown potential for anti-inflammatory applications. These studies involve understanding the molecular structure, hydrogen bonding, and π-π interactions, along with evaluating the compounds' solubility and anti-inflammatory effects (Sun et al., 2019).

Antifungal Activity

The synthesis and evaluation of novel s-substituted 6-fluoro-quinazoline derivatives have shown significant antifungal activities. These compounds' structures were confirmed through various analytical methods, and their effects on fungal growth and cell membrane permeability were studied (Xu et al., 2007).

Antimicrobial and Antiviral Activities

Several studies have synthesized and evaluated the antimicrobial and antiviral activities of quinazolinone derivatives. These include the synthesis of fluorine-containing derivatives with potential as antimicrobial agents and their evaluation against various bacterial and fungal strains. Additionally, some derivatives have been studied for their antiviral activities against respiratory and biodefense viruses, highlighting the broad spectrum of potential applications for these compounds (Desai et al., 2013, Selvam et al., 2007).

Structural and Synthetic Approaches

Research has also focused on the synthesis, characterization, and the development of new synthetic approaches for fluorinated quinazolin-4-ones. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Layeva et al., 2007, Iqbal et al., 2019).

Properties

IUPAC Name

6-fluoro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-2-5-14-10(15)8-6-7(12)3-4-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZDUGUYSYIQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=CC(=C2)F)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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